Ethyl 2-fluoro-3-nitrobenzoate

Descripción

Contextual Significance in Organic Synthesis and Functional Materials

The strategic placement of electron-withdrawing groups (fluoro and nitro) and a modifiable ester group on the aromatic ring makes Ethyl 2-fluoro-3-nitrobenzoate a significant intermediate in organic synthesis. Fluorinated organic compounds are of high interest in medicinal, organic, and material chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and bioavailability in drug molecules. tcichemicals.com Aromatic esters, in general, are vital intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com

This compound serves as a key starting material, or building block, for constructing elaborate molecular architectures. fluorochem.co.uk Its utility is particularly noted in the synthesis of heterocyclic compounds and other complex organic structures. A prime example is its application in the synthesis of heterocyclic atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.gov The compound's reactive nature allows for its incorporation into larger molecules destined for use as functional materials, although its primary documented role is as a synthetic intermediate.

Overview of Aromatic Fluoro-Nitro Esters in Chemical Literature

Aromatic fluoro-nitro esters belong to a broader class of nitrofluoroaromatic compounds that are important precursors for pharmaceuticals and agrochemicals. google.com The presence of both a nitro group and a fluorine atom on the aromatic ring offers multiple pathways for chemical transformation. The nitro group can be readily reduced to an amino group, a common functional group in bioactive molecules. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by a variety of nucleophiles. nih.gov This dual reactivity makes aromatic fluoro-nitro compounds exceptionally versatile.

The chemical literature describes the synthesis and utility of numerous related compounds. For instance, the precursor acid, 2-fluoro-3-nitrobenzoic acid, is recognized as an important raw material for organic synthesis. chemicalbook.com Other isomers and analogues, such as ethyl 4-fluoro-3-nitrobenzoate and methyl 5-chloro-2-fluoro-3-nitrobenzoate, are also used as intermediates for biologically active molecules and in biochemical studies, such as enzyme inhibition. nih.gov The synthesis of these precursor acids often involves multi-step processes, including nitration and fluorination of aromatic starting materials. wipo.intgoogle.comchemicalbook.comgoogle.com The reactivity of the nitro group itself has also been a subject of study, with chelated ester enolates shown to react directly with aromatic nitro compounds. organic-chemistry.org

Scope and Research Focus on this compound

The primary research focus on this compound is its application as a key reactant in advanced organic synthesis. Its structure is well-suited for participating in reactions that build molecular complexity in a controlled manner.

A significant and recent research application is its use in the diversity-oriented synthesis of heterocyclic atropisomers. In one study, this compound was reacted with 2-methylindole (B41428) in the presence of cesium carbonate (Cs₂CO₃) in a dimethyl sulfoxide (B87167) (DMSO) solvent. nih.gov This reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway, where the indole (B1671886) nitrogen displaces the fluorine atom on the benzoate (B1203000) ring. nih.gov The reaction is highly efficient, producing the desired atropisomeric product in a 97% yield at room temperature within one hour. nih.gov This particular atropisomer was found to be configurationally stable, with no racemization observed even at high temperatures. nih.gov This finding highlights the compound's utility in creating sterically hindered, chiral molecules that are of interest in medicinal chemistry and materials science.

Chemical Data and Research Findings

The following tables provide key identifiers for this compound and summarize a notable research finding.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1214379-18-6 | fluorochem.co.uk |

| Molecular Formula | C₉H₈FNO₄ | fluorochem.co.uk |

| Synonym | 2-Fluoro-3-nitrobenzoic acid ethyl ester | N/A |

Table 2: Detailed Research Findings for this compound

| Reaction | Reactants | Reagents/Conditions | Product | Yield | Source |

|---|

| Atropisomer Synthesis | this compound, 2-Methylindole | Cs₂CO₃, DMSO, Room Temp, 1 hr | Atropisomer 1 | 97% | nih.gov |

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Fluoro-3-nitrobenzoic acid |

| 2-Methylindole |

| Atropisomer 1 |

| Cesium carbonate |

| Dimethyl sulfoxide |

| This compound |

| Ethyl 4-fluoro-3-nitrobenzoate |

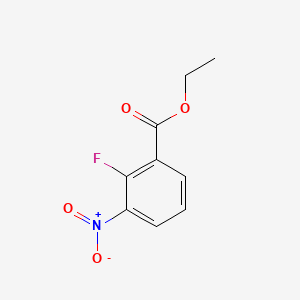

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-fluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXTZNGCDRNCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of Ethyl 2 Fluoro 3 Nitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for appropriately activated aromatic compounds. The presence of strong electron-withdrawing groups, such as a nitro group, and a good leaving group, like a fluorine atom, on the aromatic ring of ethyl 2-fluoro-3-nitrobenzoate facilitates this type of reaction. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

The reaction of this compound with nitrogen-based nucleophiles is a synthetically useful transformation. For instance, in the synthesis of benzimidazole (B57391) derivatives, which have potential applications as neuraminidase inhibitors, the related compound ethyl 4-fluoro-3-nitrobenzoate is reacted with ethanolamine (B43304). analis.com.my This reaction proceeds via nucleophilic aromatic substitution where the amino group of ethanolamine displaces the fluorine atom. analis.com.my The reaction can be carried out under both conventional heating and microwave irradiation conditions, with microwave synthesis often leading to shorter reaction times. analis.com.my

A similar reactivity pattern is observed in the reaction of ethyl 4-fluoro-3-nitrobenzoate with various substituted aromatic amines in the presence of potassium carbonate, leading to the synthesis of novel benzimidazoles. The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack. While specific studies on the reaction of this compound with indoles are not detailed in the provided results, the reactivity of similar fluoro-nitro-aromatic compounds suggests that such reactions are feasible. For example, 2-methyl-3-nitrophenyl trifluoride has been utilized in the synthesis of isatin (B1672199) derivatives, where the nitro group plays a crucial role in directing the introduction of a side chain. sci-hub.se

In the SNAr reactions of substituted nitroaromatics, the regioselectivity is largely governed by the electronic effects of the substituents. The incoming nucleophile preferentially attacks the carbon atom bearing the leaving group, which is activated by the electron-withdrawing nitro group. In the case of this compound, the fluorine atom at the 2-position is activated by the adjacent nitro group at the 3-position.

Stereochemical control becomes relevant when chiral nucleophiles are employed. For example, in the asymmetric α-arylation of N-unprotected amino acid esters, chiral aldehyde catalysis has been used to achieve high enantioselectivity. rsc.org Although this specific example does not use this compound, it demonstrates that stereochemical outcomes can be controlled in SNAr-type reactions through the use of chiral catalysts or auxiliaries. rsc.org

The choice of catalyst and solvent system can significantly influence the outcome of SNAr reactions. In many cases, a base is used to deprotonate the nucleophile, increasing its reactivity. For instance, the reaction of ethyl 4-fluoro-3-nitrobenzoate with cyclohexylamine (B46788) is promoted by a base to yield a precursor for an HCV polymerase inhibitor. sci-hub.se

The solvent system also plays a critical role. Polar aprotic solvents are often employed in SNAr reactions as they can solvate the cationic species without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. For the reaction of ethyl 4-fluoro-3-nitrobenzoate with ethanolamine, dichloromethane (B109758) (CH2Cl2) is used as the solvent in the presence of N,N-diisopropylethylamine (DIPEA) as a base. analis.com.my The use of phase-transfer catalysts, such as Kryptofix (K2.2.2.), has been shown to be effective in nucleophilic fluorination reactions, particularly in radiochemistry. rug.nl

The position of the substituents on the benzene (B151609) ring significantly impacts the reactivity of the molecule in SNAr reactions. Comparing this compound with its isomer, ethyl 4-fluoro-3-nitrobenzoate, the electronic activation of the fluorine leaving group by the nitro group is different. In ethyl 4-fluoro-3-nitrobenzoate, the nitro group is para to the fluorine atom, which allows for strong resonance stabilization of the Meisenheimer intermediate. In contrast, for this compound, the nitro group is ortho to the fluorine, which also provides strong activation.

Studies on related compounds, such as methyl 2-fluoro-4-nitrobenzoate, indicate that the 2-fluoro-4-nitro substitution pattern optimizes electronic withdrawal, enhancing reactivity in SNAr compared to analogues with substituents in less activating positions like 3-fluoro-2-nitro. The reactivity of alkyl 4-fluoro-3-nitrobenzoates is demonstrated in their use as intermediates for synthesizing biologically active molecules. For example, ethyl 4-fluoro-3-nitrobenzoate is a convenient starting material for various heterocycles like benzimidazoles and benzoxazoles. nih.gov

The following table provides a comparative overview of the reactivity of this compound and its analogue, ethyl 4-fluoro-3-nitrobenzoate, in SNAr reactions.

| Feature | This compound | Ethyl 4-fluoro-3-nitrobenzoate |

| Position of F relative to NO2 | Ortho | Para |

| Activation of F for SNAr | Strong activation due to proximity of the electron-withdrawing nitro group. | Strong activation due to the nitro group being in a conjugating position. |

| Reactivity with Nucleophiles | Expected to be highly reactive. | Known to be highly reactive and widely used in synthesis. analis.com.mynih.gov |

| Synthetic Applications | Used in the synthesis of various organic intermediates. chemsrc.com | Precursor for benzimidazoles, benzoxazoles, and other biologically active compounds. sci-hub.senih.gov |

The fluoro and nitro groups in this compound have profound steric and electronic effects that govern its reactivity in SNAr reactions.

Electronic Effects:

The nitro group is a strong electron-withdrawing group, both through inductive and resonance effects. It deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. youtube.com This activation is most effective when the nitro group is ortho or para to the leaving group, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

The fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect. However, it has a weaker resonance-donating effect. In SNAr reactions, the inductive effect of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack. Furthermore, fluorine is an excellent leaving group in SNAr reactions. researchgate.net

Steric Effects:

The steric hindrance around the reaction center can influence the rate of SNAr reactions. In this compound, the substituents are on adjacent carbon atoms, which might introduce some steric crowding. However, the small size of the fluorine atom generally minimizes steric hindrance compared to other halogens.

The ortho-positioning of the nitro group can exert a "secondary steric effect" that may influence the coplanarity of the nitro group with the aromatic ring, which is important for resonance stabilization. semanticscholar.org

Regioselectivity and Stereochemical Control in SNAr

Comparison of Reactivity with Analogues (e.g., Alkyl 4-fluoro-3-nitrobenzoates)

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound can be selectively reduced to an amino group, which is a crucial transformation for the synthesis of many biologically active compounds and other chemical intermediates. A variety of reducing agents and conditions can be employed for this purpose.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with reagents like tin(II) chloride (SnCl2), sodium dithionite (B78146) (Na2S2O4), or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. sci-hub.sethieme-connect.com For instance, the reduction of the nitro group in a derivative of ethyl 4-fluoro-3-nitrobenzoate is achieved using ammonium (B1175870) formate (B1220265) (NH4HCO2) and 10% Pd/C in ethanol (B145695) under reflux. analis.com.my

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the ester, can be challenging. However, specific reagent systems have been developed to achieve this chemoselectivity. For example, a combination of NaBH4 and FeCl2 has been shown to be effective for the selective reduction of nitroarenes bearing ester groups. thieme-connect.com Iron-based catalysts have also been developed for the chemoselective reduction of nitro compounds. rsc.org Electrocatalytic methods using polyoxometalate redox mediators also offer a highly selective means of reducing substituted nitrobenzenes to their corresponding anilines. acs.org

The general mechanism for the reduction of a nitro group to an amine involves a stepwise process, proceeding through nitroso and hydroxylamine (B1172632) intermediates. google.com

The following table summarizes different methods for the reduction of aromatic nitro compounds.

| Reducing Agent/System | Conditions | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Typically at atmospheric or elevated pressure. | Highly efficient but may also reduce other functional groups. |

| Ammonium Formate (NH4HCO2) / Pd/C | Reflux in ethanol. analis.com.my | A convenient method for catalytic transfer hydrogenation. analis.com.my |

| Sodium Dithionite (Na2S2O4) | Often in a two-phase system. | Used for efficient reductive cyclization. sci-hub.se |

| NaBH4 / FeCl2 | THF, room temperature. thieme-connect.com | Provides good chemoselectivity for nitro group reduction over esters. thieme-connect.com |

| Iron-based catalysts / Silanes | Acetonitrile, 80 °C. rsc.org | Offers chemoselective reduction. rsc.org |

| Electrocatalysis (Polyoxometalate mediator) | Controlled pH. acs.org | Highly selective method. acs.org |

Selective Reduction to Amino Derivatives

The most common transformation of this compound involves the selective reduction of the nitro group to an amine. This reaction yields ethyl 3-amino-2-fluorobenzoate, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the ester and fluoro groups requires careful selection of reagents to ensure that only the nitro group is reduced, avoiding unwanted side reactions such as ester hydrolysis or defluorination.

Commonly, this selective reduction is achieved through catalytic hydrogenation or by using chemical reducing agents. For instance, the reduction of the nitro group can be accomplished using hydrogen gas in the presence of a palladium catalyst, yielding ethyl 2-amino-3-nitrobenzoate from a related precursor. evitachem.com This highlights the general applicability of such methods to nitrobenzoate derivatives.

Catalytic Hydrogenation and Chemical Reduction Methodologies

Catalytic Hydrogenation: This is a widely employed method for the reduction of nitroarenes due to its clean nature and high efficiency. For substrates similar to this compound, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a preferred method. This technique often provides the desired amino derivative in high yield without affecting other functional groups like halogens or esters.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These methods can be advantageous when catalytic hydrogenation is not feasible or leads to undesired side reactions. For related nitrobenzoate esters, reagents such as tin(II) chloride or iron in acidic media have been used. Another approach involves the use of sodium borohydride in combination with a transition metal salt, such as iron(II) chloride, which has been shown to be effective for the selective reduction of nitro groups in the presence of ester functionalities. Electrocatalytic methods using a polyoxometalate redox mediator have also been developed for the highly selective reduction of substituted nitrobenzenes to their corresponding anilines in aqueous solutions at room temperature. acs.orgresearchgate.net

Impact of Reducing Agents and Reaction Conditions

The outcome of the reduction of this compound is highly dependent on the choice of reducing agent and the specific reaction conditions, including solvent, temperature, and pressure. The goal is to maximize the yield and selectivity for the desired amino product while minimizing side reactions.

For example, in the reduction of a related compound, ethyl 4-(cyclopropylamino)-3-nitrobenzoate, catalytic hydrogenation with 5-10% Pd/C at room temperature under atmospheric or slightly elevated hydrogen pressure is effective. In contrast, a study on the reduction of methyl 2-fluoro-4-nitrobenzoate found that NaBH₄ in methanol (B129727) provided the corresponding amine in 94% yield. Electrocatalytic reduction of ethyl 3-nitrobenzoate using a phosphotungstic acid redox mediator also shows high selectivity. acs.org

Below is a table summarizing various reduction methodologies applicable to nitrobenzoate esters, which informs the potential conditions for this compound.

| Methodology | Reducing Agent/Catalyst | Typical Conditions | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or slightly elevated pressure | Clean reaction, high yield, good selectivity for nitro group. | |

| Chemical Reduction | NaBH₄, FeCl₂ | Room temperature, THF solvent | High chemoselectivity for nitro vs. ester group. | |

| Chemical Reduction | SnCl₂ or Fe/acid | N/A | Classic method, though may require harsher conditions. | |

| Electrocatalytic Reduction | Phosphotungstic acid mediator | Room temperature, aqueous H₃PO₄ | High selectivity, avoids H₂ gas and sacrificial reagents. | acs.orgresearchgate.net |

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can undergo hydrolysis to form the corresponding carboxylic acid, 2-fluoro-3-nitrobenzoic acid, or transesterification to form a different ester.

Acid- and Base-Catalyzed Hydrolysis Kinetics

Ester hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The rate-limiting step in this process is often the nucleophilic attack of the protonated substrate by a water molecule. grafiati.com

Base-catalyzed hydrolysis, following the BAc2 mechanism, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of electron-withdrawing groups, such as the fluoro and nitro groups on the aromatic ring, generally influences the rate of hydrolysis. However, for ethyl 2-fluoro-4-(4-nitrophenyl)benzoate, these substituents were found to reduce the electron density at the ester carbonyl, which can slow down the rate of hydrolysis.

Derivatization through Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol under acidic or basic conditions would yield mthis compound. The mechanism under basic conditions involves a nucleophilic addition-elimination pathway, while the acidic mechanism proceeds through protonation, addition, and subsequent elimination steps. masterorganicchemistry.com This method allows for the synthesis of a variety of ester derivatives from a single starting ester.

Other Transformations and Derivatizations

Beyond reduction and ester manipulations, the fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group, particularly in a position ortho or para to the leaving group (in this case, the fluorine is ortho to the nitro group), activates the ring for nucleophilic attack. wikipedia.org

A notable example of this reactivity is the reaction of this compound with 2-methylindole (B41428) in the presence of cesium carbonate (Cs₂CO₃) in DMSO at room temperature. nih.gov This reaction proceeds rapidly, yielding the corresponding atropisomeric N-aryl indole (B1671886) product in high yield (97%) within one hour. nih.gov This SNAr reaction demonstrates the utility of this compound in synthesizing sterically hindered and axially chiral molecules. nih.gov The fluorine atom acts as a good leaving group, displaced by the nucleophilic indole. nih.gov

Functional Group Interconversions on the Aromatic Ring

The functional groups on the aromatic ring of this compound can be chemically transformed to introduce new functionalities, paving the way for the synthesis of more complex molecules. Key interconversions include the reduction of the nitro group and the substitution of the fluorine atom.

The nitro group is readily reduced to an amino group, a common and crucial transformation in the synthesis of various heterocyclic compounds and other substituted aromatics. This reduction is typically achieved using standard reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. The resulting compound, ethyl 2-fluoro-3-aminobenzoate, is a valuable building block in its own right.

Another significant functional group interconversion is the nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) atom. The fluorine is activated towards substitution by the presence of the electron-withdrawing nitro group positioned ortho to it. This activation facilitates its displacement by a variety of nucleophiles. For instance, reaction with amines can lead to the formation of N-aryl products.

A notable example is the synthesis of ethyl 2-amino-3-nitrobenzoate, which can be prepared from related nitrobenzoate precursors through reductive substitution processes. While not a direct interconversion on this compound itself, it highlights the importance of the amino-nitro-benzoate scaffold in organic synthesis.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | H2, Pd/C | Ethyl 2-fluoro-3-aminobenzoate | Nitro group reduction |

| This compound | Nucleophile (e.g., R-NH2) | Ethyl 2-(alkylamino)-3-nitrobenzoate | Nucleophilic Aromatic Substitution (SNAr) |

Coupling Reactions Involving Aromatic Halogen

The fluorine atom in this compound can participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this context. researchgate.netbeilstein-journals.orgacs.orgacs.org

One of the most well-documented coupling reactions of this substrate is its use in the synthesis of atropisomeric indole derivatives. In a specific application, this compound reacts with 2-methylindole in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the indole nitrogen attacks the carbon bearing the fluorine atom, leading to the formation of a C-N bond and yielding a configurationally stable atropisomer in high yield. nih.gov

Table 2: Conditions for the Synthesis of Atropisomer 1 from this compound and 2-methylindole

| Method | Reagents | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|---|

| Method A | 2-methylindole, Cs2CO3 | DMSO | 1 h | Room Temp. | 97% |

Data sourced from a study on the synthesis of heterocyclic atropisomers. nih.gov

While the fluorine atom is generally less reactive in palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine, its reactivity can be enhanced under specific conditions. The electron-withdrawing groups on the ring make the C-F bond more susceptible to oxidative addition to a low-valent palladium center, a key step in many cross-coupling catalytic cycles. Research into denitrative cross-coupling reactions has also shown that the nitro group itself can be replaced in palladium-catalyzed processes, offering alternative pathways for forming new bonds. acs.org For instance, palladium-catalyzed Sonogashira coupling has been successfully applied to nitroarenes to form aryl alkynes. acs.org

Challenges in Analysis of Degradation Products under Basic Conditions

The stability of this compound under basic conditions is a critical consideration, particularly in the context of its synthesis, purification, and storage. The primary degradation pathway under basic conditions is the hydrolysis of the ethyl ester group to form the corresponding carboxylate salt, 2-fluoro-3-nitrobenzoic acid.

The analysis of the degradation products presents several challenges. The primary product, 2-fluoro-3-nitrobenzoic acid, and the unreacted starting material have similar polarities, which can complicate their separation and quantification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). The presence of multiple chromophores (the nitroaromatic ring) in both the parent compound and the degradation product means they will absorb UV light at similar wavelengths, requiring careful method development for accurate detection.

Furthermore, under more forcing basic conditions, there is a potential for competing nucleophilic substitution of the activated fluorine atom by hydroxide ions, which would lead to the formation of ethyl 2-hydroxy-3-nitrobenzoate. The analysis is further complicated by the potential for decarboxylation of the resulting benzoic acid derivative under certain conditions, although this is less common for electron-poor benzoic acids.

Identifying and quantifying these various potential degradation products requires a multi-faceted analytical approach, often involving a combination of HPLC with diode-array detection (DAD) to analyze peak purity and mass spectrometry (MS) to confirm the identity of the components in the mixture. acs.org The complexity of the potential degradation mixture necessitates careful selection of analytical standards and robust method validation to ensure accurate results.

Table 3: Potential Degradation Products of this compound under Basic Conditions

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | Ester hydrolysis |

| Ethyl 2-hydroxy-3-nitrobenzoate | C9H9NO5 | Nucleophilic substitution of fluorine |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Fluoro 3 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the precise structural arrangement of atoms within a molecule.

Detailed Proton (¹H) NMR Signal Assignments and Coupling Analysis

The ¹H NMR spectrum of Ethyl 2-fluoro-3-nitrobenzoate provides specific information about the electronic environment of the hydrogen atoms. In a typical analysis using a 500 MHz spectrometer with deuterochloroform (CDCl₃) as the solvent, the aromatic protons exhibit distinct signals due to their unique positions on the benzene (B151609) ring. analis.com.my The proton at position 6 (H6) of the benzene ring typically appears as a multiplet between δ 8.31–8.35 ppm. analis.com.my The proton at position 5 (H5) resonates as a triplet around δ 7.39 ppm, with a coupling constant (J) of 10.0 Hz, indicating coupling to two adjacent protons. analis.com.my The proton at position 2 (H2) is observed as a doublet of doublets at approximately δ 8.74 ppm, with coupling constants of 5.0 Hz and 7.0 Hz. analis.com.my

The ethyl ester group also displays characteristic signals. The methylene (B1212753) protons (-OCH₂CH₃) appear as a quartet around δ 4.44 ppm, with coupling constants of 5.0 Hz and 10.0 Hz, resulting from coupling with the adjacent methyl protons. analis.com.my The terminal methyl protons (-OCH₂CH₃) present as a triplet at approximately δ 1.43 ppm with a J value of 5.0 Hz. analis.com.my

Interactive Data Table: ¹H NMR Signal Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 (aromatic) | 8.31-8.35 | m | - |

| H5 (aromatic) | 7.39 | t | 10.0 |

| H2 (aromatic) | 8.74 | dd | 5.0, 7.0 |

| -OCH₂CH₃ | 4.44 | q | 5.0, 10.0 |

| -OCH₂CH₃ | 1.43 | t | 5.0 |

Carbon-13 (¹³C) NMR and Fluorine-19 (¹⁹F) NMR for Structural Confirmation

¹³C NMR spectroscopy provides further evidence for the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically found at a chemical shift of approximately δ 163.64 ppm. analis.com.my The carbon atom attached to the fluorine (C-F) resonates around δ 158.03 ppm. analis.com.my The aromatic carbons show signals at δ 136.57, 136.49, 127.79, 127.61, and 118.74 ppm. analis.com.my The methylene carbon of the ethyl group appears at δ 62.13 ppm, and the methyl carbon is observed at δ 14.26 ppm. analis.com.my

¹⁹F NMR spectroscopy is a powerful technique for confirming the presence and electronic environment of the fluorine atom. For this compound, a single resonance is observed at approximately -110.75 ppm in the ¹⁹F NMR spectrum, which is characteristic of a fluorine atom attached to an aromatic ring. analis.com.my

Interactive Data Table: ¹³C and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

| ¹³C | C=O (ester) | 163.64 |

| ¹³C | C-F | 158.03 |

| ¹³C | Aromatic C | 136.57, 136.49, 127.79, 127.61, 118.74 |

| ¹³C | -OCH₂CH₃ | 62.13 |

| ¹³C | -OCH₂CH₃ | 14.26 |

| ¹⁹F | Ar-F | -110.75 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insight into the functional groups present.

Characteristic Absorption Frequencies of Nitro, Ester, and Fluoro Moieties

The infrared (IR) spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the range of 1530-1550 cm⁻¹, while the symmetric stretch is observed around 1340-1360 cm⁻¹.

The ester functional group is identified by a strong carbonyl (C=O) stretching band, which is typically located around 1720-1740 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group are expected to appear in the region of 1100-1300 cm⁻¹. The presence of the carbon-fluorine (C-F) bond is confirmed by a stretching vibration in the region of 1000-1400 cm⁻¹, though it can sometimes be coupled with other vibrations in the molecule.

Raman spectroscopy provides complementary information. The nitro group's symmetric stretching vibration is also prominent in the Raman spectrum. Aromatic ring vibrations are typically observed in both IR and Raman spectra, providing a characteristic fingerprint for the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530-1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340-1360 |

| Ester (C=O) | Stretch | 1720-1740 |

| Ester (C-O) | Stretch | 1100-1300 |

| Fluoro (C-F) | Stretch | 1000-1400 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Molecular Ion Confirmation and Fragmentation Pathway Elucidation

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₈FNO₄, 213.16 g/mol ). analis.com.myambeed.comchemspider.com High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the calculated m/z for the sodium adduct [M+Na]⁺ is 236.0, which is often observed in ESI-MS. analis.com.my

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule include the loss of the ethoxy group (-OCH₂CH₃) to form a fragment ion at m/z 168. Another significant fragmentation is the loss of a nitro group (-NO₂) from the molecular ion or subsequent fragments. The cleavage of the ester group can also lead to the formation of a benzoyl cation derivative. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule.

LC-MS/MS for Impurity Profiling and Mechanistic Studies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the detailed characterization of pharmaceutical intermediates like this compound. This method is crucial for ensuring the purity of synthetic batches by identifying and quantifying process-related impurities and potential degradants. In a typical workflow, a liquid chromatography system separates the parent compound from any impurities present in the sample matrix. The separated components are then introduced into a tandem mass spectrometer.

The mass spectrometer provides high-resolution mass data, confirming the molecular weight of the target compound and providing molecular formulas for unknown impurities. By employing techniques such as collision-induced dissociation (CID), the parent ions of the compound and its impurities are fragmented, generating characteristic fragmentation patterns. These patterns serve as fingerprints, allowing for the structural elucidation of trace-level impurities, which may include starting materials, by-products from side reactions, or degradation products formed during synthesis or storage.

Furthermore, LC-MS/MS is a valuable tool for investigating reaction mechanisms. For instance, in nucleophilic aromatic substitution (SNAr) reactions where this compound acts as a substrate, LC-MS can be used to monitor the reaction progress over time. nih.gov By identifying transient intermediates and by-products, researchers can gain a deeper understanding of the reaction pathway, optimize reaction conditions for yield and purity, and minimize the formation of undesirable side products. nih.govuib.no While specific impurity profiles for this compound are not extensively published, the methodology is standard practice in process chemistry for related nitroaromatic compounds. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular conformation, packing, and intermolecular interactions. While detailed crystallographic data for this compound (CAS 1214379-18-6) is not publicly available in the searched literature, extensive studies have been conducted on its structural isomer, Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6). The analysis of this isomer provides a valuable framework for understanding the likely structural characteristics of this compound, given the presence of the same functional groups.

For the isomer Ethyl 4-fluoro-3-nitrobenzoate, single-crystal X-ray diffraction analysis reveals specific conformational details. researchgate.net The bond lengths and angles are generally within normal ranges and are consistent with those found in related structures. researchgate.netnih.gov

A key feature of such substituted benzene rings is the planarity and the orientation of the substituent groups relative to the ring. In related nitrobenzoate derivatives, the nitro group is often observed to be slightly twisted out of the plane of the benzene ring. For example, in Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, which is synthesized from the 4-fluoro isomer, the dihedral angle between the nitro group and the benzene ring is 5.2 (2)°. iucr.orgresearchgate.net In another derivative, Ethyl 3-nitro-4-(propylamino)benzoate, this angle is reported to be 6.2 (2)°. psu.eduresearchgate.net These small deviations from coplanarity are common and result from a balance between electronic conjugation, which favors planarity, and steric hindrance. For this compound, a similar slight twist of the nitro and ester groups relative to the benzene ring would be expected.

Table 1: Selected Crystallographic Data for the Isomer Ethyl 4-fluoro-3-nitrobenzoate Data presented for the structural isomer as a reference.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈FNO₄ | researchgate.netnih.gov |

| Molecular Weight | 213.16 | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | 9.9246 (3) | researchgate.netnih.gov |

| b (Å) | 13.2883 (3) | researchgate.netnih.gov |

| c (Å) | 6.9310 (2) | researchgate.netnih.gov |

| β (°) | 94.410 (2) | researchgate.netnih.gov |

| Volume (ų) | 911.36 (4) | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

The solid-state packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of the isomer Ethyl 4-fluoro-3-nitrobenzoate, the crystal structure is primarily stabilized by C—H⋯O intermolecular hydrogen bonds. researchgate.netnih.gov These interactions link adjacent molecules into dimers, which feature a 10-membered ring structure described by the graph-set notation R²₂(10). researchgate.netnih.goviucr.org

These dimeric units then arrange into chains that propagate along the b-axis of the crystal. researchgate.netnih.gov The final crystal packing is achieved by the stacking of these chains along the c-axis. researchgate.netnih.gov Other interactions, such as π–π stacking, are also significant in related structures, for instance in Ethyl 4-(tert-butylamino)-3-nitrobenzoate, where centroid-to-centroid distances between benzene rings are observed in the range of 3.7853 (6) to 3.8625 (6) Å. nih.gov Given its structure, this compound would also be expected to exhibit C—H⋯O interactions involving the nitro and ester oxygen atoms, which would play a directing role in its crystal packing.

Table 2: Key Intermolecular Interactions in the Crystal Structure of Isomer Ethyl 4-fluoro-3-nitrobenzoate Data presented for the structural isomer as a reference.

| Interaction Type | Description | Motif | Reference |

| C—H⋯O Hydrogen Bond | Links molecules into dimers | R²₂(10) | researchgate.netnih.gov |

| Crystal Packing | Dimers form chains along the b-axis | - | nih.gov |

| Stacking | Chains stack along the c-axis | - | researchgate.netnih.gov |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties. Crystal engineering aims to design and control the formation of specific crystal structures to achieve desired properties. google.com

For this compound, no specific studies on polymorphism or crystal engineering have been reported in the searched literature. The existence of multiple polymorphic forms could potentially arise from variations in crystallization conditions, such as solvent and temperature, which could lead to different intermolecular packing arrangements. The functional groups present—the fluoro, nitro, and ethyl ester groups—provide sites for various non-covalent interactions (hydrogen bonds, halogen bonds, π-stacking), making it a candidate for crystal engineering studies. Such studies would involve co-crystallization with other molecules to form novel solid-state structures with tailored properties.

Computational and Theoretical Investigations of Ethyl 2 Fluoro 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. For substituted nitrobenzoates, these calculations provide deep insights into the electronic characteristics that govern their reactivity.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. In molecules like ethyl 2-fluoro-3-nitrobenzoate, which are designed to be electrophilic, the LUMO is of particular importance.

Theoretical studies on related nitroaromatic compounds consistently show that the presence of electron-withdrawing groups, such as the nitro (NO₂) group, significantly lowers the energy of the LUMO. mdpi.commss-ijmsr.comnih.gov This low-lying LUMO is typically distributed across the aromatic ring and the nitro group, making the ring highly susceptible to attack by nucleophiles. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.commss-ijmsr.com

Table 1: Representative Frontier Molecular Orbital Data for Analogous Nitroaromatic Compounds (Note: These values are for illustrative purposes and are not the specific values for this compound. The exact values depend on the computational method and basis set used.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Ethylethanolammonium 4-nitrobenzoate (B1230335) (anion) | - | - | Low | mdpi.com |

| L-Histidinium 2-nitrobenzoate | High | Low | - | mss-ijmsr.com |

| Acridinium 4-nitrobenzoate | - | - | 3.2022 | researchgate.net |

Higher HOMO energy is associated with a more reactive molecule in reactions with electrophiles, whereas a lower LUMO energy is crucial for molecular reactions with nucleophiles. mss-ijmsr.com

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is highly polarized, a feature that can be visualized through charge distribution analysis and Molecular Electrostatic Potential (MEP) maps. The fluorine and nitro substituents are strongly electron-withdrawing, pulling electron density from the benzene (B151609) ring.

MEP maps are particularly insightful as they illustrate the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In theoretical studies of similar nitrobenzoate systems, the most negative potential is consistently located over the oxygen atoms of the nitro group and the carbonyl group of the ester. mdpi.comresearchgate.net Conversely, a significant positive potential is expected on the aromatic ring of this compound, particularly on the carbon atoms bonded to the fluorine and nitro groups. This electron deficiency at the C-F carbon makes it the primary site for nucleophilic attack. The analysis of MEP surfaces is a valuable tool for predicting the sites of intermolecular interactions and chemical reactivity. mdpi.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are determined by the rotation around its single bonds, primarily the C-C bond connecting the ester group to the ring and the C-O bond of the ethyl group. Conformational analysis of substituted benzoates often reveals a preference for planarity to maximize conjugation between the ester group and the aromatic ring.

For related 3-nitrobenzoate systems, computational studies have shown that the nitro group tends to be nearly coplanar with the benzene ring, with only a small dihedral angle. This planarity enhances the electronic communication between the nitro group and the ring. The ester group, however, may be slightly twisted out of the plane due to steric interactions with adjacent substituents. In the case of this compound, the ortho-fluoro substituent likely induces some degree of torsion to relieve steric strain.

Detailed conformational analyses of substituted prolines have highlighted how highly electron-withdrawing groups like nitrobenzoates can strongly influence the conformational preferences of adjacent ring systems through stereoelectronic effects. nih.govnih.gov While the pyrrolidine (B122466) ring in proline is different from the benzene ring, the underlying principle of electron-withdrawing groups stabilizing specific conformations is broadly applicable. The potential energy surface of this compound would likely show a global minimum corresponding to a near-planar arrangement, with rotational barriers that are modest, allowing for dynamic behavior in solution.

Theoretical Studies on Reaction Pathways and Transition States

This compound is primarily used as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. Theoretical studies are instrumental in elucidating the mechanisms of these reactions, modeling the transition states, and predicting reactivity.

Modeling of Nucleophilic Aromatic Substitution Mechanisms

The SNAr mechanism is the most common pathway for nucleophilic substitution on activated aromatic rings. wikipedia.org It is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, fluorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Computational models of SNAr reactions focus on calculating the energy profile of this pathway, including the energies of the reactants, the Meisenheimer intermediate, and the transition states connecting them. nih.gov For this compound, the reaction with a nucleophile (Nu⁻) would proceed as follows:

Addition Step (Formation of Meisenheimer Complex): The nucleophile attacks the carbon attached to the fluorine atom.

Elimination Step (Loss of Leaving Group): The fluoride (B91410) ion is eliminated, yielding the substituted product.

The presence of the nitro group in the ortho or para position to the leaving group is highly effective at stabilizing the negative charge of the Meisenheimer complex through resonance. In this compound, the nitro group is in the meta position relative to the fluorine leaving group, which still provides significant activation through its strong inductive electron-withdrawing effect. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic, even though the C-F bond itself is strong. nih.gov

Theoretical Prediction of Reactivity and Regioselectivity

Theoretical models have been developed to quantitatively predict the relative rates and regioselectivity of SNAr reactions. These models often use descriptors calculated from the ground-state wavefunctions of the electrophiles. rsc.orgchemrxiv.org

Key descriptors for predicting reactivity include:

LUMO Energy: A lower LUMO energy of the electrophile corresponds to a greater susceptibility to nucleophilic attack and thus a faster reaction rate.

Molecular Electrostatic Potential (ESP): A more positive ESP at the carbon atom undergoing substitution indicates a more electrophilic site, leading to a higher reaction rate. rsc.orgchemrxiv.org

For this compound, the fluorine is attached to the C2 position. The combined electron-withdrawing effects of the adjacent nitro group (at C3) and the ester group (at C1) make the C2 position highly electron-deficient and thus the most reactive site for nucleophilic attack. This regioselectivity is a direct consequence of the electronic properties of the substituents.

Recent research has demonstrated the utility of this compound in synthesizing complex molecules. For instance, it readily reacts with 2-methylindole (B41428) in the presence of a base to form atropisomeric products, highlighting its utility in constructing sterically hindered biaryl linkages. nih.gov Such practical applications validate the theoretical predictions of its high reactivity in SNAr processes.

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in Heterocyclic Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of Ethyl 2-fluoro-3-nitrobenzoate makes it an ideal starting material for the synthesis of various heterocyclic systems. The fluorine atom is susceptible to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, providing a handle for subsequent cyclization reactions.

Precursor to Atropisomeric Compounds

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. This compound has proven to be a valuable precursor for the synthesis of atropisomeric compounds. nih.gov In a notable example, the reaction of this compound with 2-methylindole (B41428) in the presence of cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO) yields a configurationally stable atropisomer in high yield (97%) at room temperature. nih.gov This reaction, which is a nucleophilic aromatic substitution (SNAr), is remarkably fast and mild. nih.gov The resulting atropisomer is stable, showing no racemization even at high temperatures. nih.gov

Synthesis of Atropisomer 1

| Reactants | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| This compound, 2-methylindole | Cs2CO3 | DMSO | Room Temperature | 97% |

This table summarizes the reaction conditions for the synthesis of a specific atropisomer using this compound. nih.gov

Building Block for Benzimidazole (B57391) and Benzoxazole (B165842) Derivatives

This compound is extensively used as a starting material for the synthesis of benzimidazole and benzoxazole derivatives, which are important scaffolds in medicinal chemistry. nih.govnih.govscialert.netdiva-portal.orgtandfonline.commdpi.comnih.gov The general strategy involves a nucleophilic aromatic substitution of the fluorine atom with an appropriate amine, followed by reduction of the nitro group to an amine. nih.govnih.govscialert.nettandfonline.commdpi.comnih.gov This diamino intermediate can then undergo cyclization with various reagents to form the desired benzimidazole ring. nih.govnih.govscialert.netdiva-portal.orgtandfonline.commdpi.comnih.gov

For instance, ethyl 4-fluoro-3-nitrobenzoate (a related isomer) is treated with an amine, and the subsequent nitro reduction is carried out using a catalyst like palladium on carbon (Pd/C). nih.govnih.gov The resulting diamine is then cyclized to form the benzimidazole core. nih.gov A similar approach is utilized in the synthesis of various benzimidazole-based compounds with potential biological activities. nih.govscialert.netdiva-portal.orgtandfonline.commdpi.comnih.gov

While direct synthesis of benzoxazoles from this compound is less commonly detailed, the underlying principle of utilizing the fluoro and nitro groups for ring formation is a key strategy in synthesizing related heterocyclic structures. jrespharm.commdpi.comnih.govgoogle.com The general methodology for building such heterocyclic systems often involves the creation of precursors that can be cyclized to form the benzoxazole ring. jrespharm.commdpi.comnih.govgoogle.com

Scaffold for Complex Molecular Architecture

The reactivity of this compound allows for its elaboration into more complex molecules with tailored functionalities, making it a valuable scaffold in various chemical industries.

Synthesis of Substituted Benzoate (B1203000) Derivatives with Tailored Properties

The fluorine atom in this compound can be readily displaced by a variety of nucleophiles, enabling the synthesis of a wide range of substituted benzoate derivatives. This allows for the introduction of different functional groups, which can fine-tune the electronic and steric properties of the molecule for specific applications. For example, substitution reactions with different amines lead to the formation of various N-substituted aminobenzoates. tandfonline.com These derivatives can serve as intermediates for more complex targets. tandfonline.com

Intermediate in the Preparation of Pharmaceutical Precursors and Agrochemicals

This compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. chemicalbook.comguidechem.commdpi.com The presence of multiple functional groups allows for a variety of chemical transformations to build the complex structures often required for biological activity. guidechem.com For example, it is a precursor in the synthesis of novel benzimidazole derivatives that have been investigated for their potential as butyrylcholinesterase inhibitors for Alzheimer's disease and for their antituberculosis activity. nih.govnih.gov In the agrochemical sector, it serves as a starting material for the synthesis of novel meta-diamide compounds designed as potential pesticides. mdpi.com

Examples of Downstream Products from this compound and Related Isomers

| Intermediate | Downstream Product Class | Potential Application |

|---|---|---|

| Ethyl 3-amino-4-(substituted amino)benzoates | Benzimidazoles | Pharmaceuticals (Antituberculosis, Anticancer) nih.govdiva-portal.org |

| Ethyl 4-(alkylamino)-3-nitrobenzoates | Benzimidazoles | Pharmaceuticals (Butyrylcholinesterase inhibitors) nih.gov |

| 2-fluoro-3-(N-methylbenzamido)benzoic acid | Meta-diamides | Agrochemicals (Pesticides) mdpi.com |

This table showcases the versatility of this compound and its isomers as intermediates in the synthesis of various biologically active compounds.

Utilization in Dye and Pigment Synthesis

Aromatic nitro compounds are traditional precursors in the synthesis of dyes and pigments. While specific examples detailing the direct use of this compound in the synthesis of commercial dyes are not extensively documented in the provided search results, its chemical nature as a substituted nitrobenzene (B124822) makes it a plausible candidate for such applications. chemicalbook.comjs-chemical.comresearchgate.netthermofisher.com The general synthetic routes to many dyes involve the reduction of nitro groups to form amino groups, which can then be diazotized and coupled to form azo dyes, or used in condensation reactions to create other classes of colorants. researchgate.net For instance, triphenodioxazine (B1654681) dyes, a class of high-performance pigments, are synthesized from amino-substituted precursors which can be derived from nitroaromatics. researchgate.net The functional groups on this compound could potentially be used to create dyes with specific properties, such as improved solubility or lightfastness. researchgate.net

Development of Functional Materials and Probes

The unique electronic and structural characteristics of this compound, arising from its trifunctional substitution pattern on the benzene ring, make it a valuable precursor for the development of advanced functional materials. The interplay between the electron-withdrawing nitro group, the sterically influential fluorine atom, and the versatile ethyl ester moiety allows for its incorporation into larger molecular systems, including polymers and supramolecular assemblies, to impart specific properties such as thermal stability, defined structural ordering, and potential for non-linear optics.

Incorporation into Polymeric Systems or Supramolecular Structures

The strategic placement of reactive and interacting functional groups on the aromatic core of this compound and its derivatives facilitates their use as monomers or as building blocks in the construction of complex, ordered materials. These materials derive their functionality from the collective properties of their well-organized molecular components.

Polymeric Systems

Nitroaromatic esters are actively explored as monomers for creating high-performance and functional polymers. vulcanchem.com The general strategy involves leveraging the compound's existing functionalities or converting them into polymerizable groups. For instance, the nitro group can be reduced to an amine, which can then participate in polymerization reactions (e.g., to form polyamides or polyimides). The resulting polymer incorporates the fluorinated benzoate unit, which can influence the material's bulk properties.

Research on related nitrobenzoate derivatives has shown their utility in this field.

Monomers for Functional Polymers : Compounds like methyl 4-(difluoromethoxy)-3-nitrobenzoate are utilized in the synthesis of functional polymers. Similarly, styrene (B11656) derivatives prepared from nitrobenzoates are identified as potential monomers, which could be used to produce polymers with unique physical and chemical properties. acs.org

Modification of Polymer Properties : The incorporation of substituted benzoates into a polymer chain can significantly alter its characteristics. For example, the presence of methyl groups on a methyl nitrobenzoate monomer was suggested to improve the thermal stability and reduce the crystallinity of the final polymer. vulcanchem.com

Polymer Functionalization : A common technique involves attaching a functional molecule to a pre-existing polymer backbone. A study demonstrated the synthesis of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG) by first reacting 4-nitrobenzoyl chloride with the polymer, followed by the reduction of the nitro group. rsc.org This approach creates a polymer (a "pegylated" reagent) with a new functional group, ready for further applications like conjugating to therapeutic proteins. rsc.org this compound is a suitable candidate for similar polymer-supported strategies.

Supramolecular Structures and Crystal Engineering

Supramolecular chemistry focuses on systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and π-π stacking. mdpi.com The design of these systems, often called crystal engineering, allows for the rational construction of molecular solids with specific, functional architectures. usherbrooke.cacore.ac.uk Nitrobenzoate derivatives are excellent candidates for this approach due to their capacity for forming multiple, predictable intermolecular interactions.

Detailed crystallographic studies of analogous compounds reveal how these interactions govern the formation of highly ordered supramolecular assemblies:

Hydrogen Bonding Networks : In the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, molecules are linked into a three-dimensional network through a combination of N—H···O and C—H···O hydrogen bonds. researchgate.net Similarly, methyl 4-hydroxy-3-nitrobenzoate forms infinite stacked sheets through an extensive network of twelve distinct hydrogen bonds and π-stacking interactions. mdpi.com

Formation of Motifs and Arrays : Specific, repeating patterns of intermolecular bonds, known as synthons, are crucial in crystal engineering. The interaction between a 2,4,6-triaminopyrimidinium cation and a 3-nitrobenzoate anion leads to the formation of a primary R²₂(8) ring motif via N-H···O hydrogen bonds, which further assemble into complex quadruple DADA arrays. nih.gov

Layered Architectures : The reaction of 2-carbamoyl-4-nitrobenzoic acid with magnesium ions produces a salt, Mg(H₂O)₆₂, where the components are not directly coordinated but are organized by hydrogen bonds. researchgate.net These interactions result in a supramolecular bilayer of the nitrobenzoate anions sandwiched between layers of the hydrated magnesium cations. researchgate.net

The functional groups on this compound—the nitro group's oxygen atoms as hydrogen bond acceptors, the aromatic ring for π-stacking, and the ester group for further hydrogen bonding—provide the necessary tools to design similar multi-dimensional supramolecular structures. By selecting appropriate partner molecules (co-formers), it is possible to engineer novel crystalline materials with tailored physical and chemical properties, such as enhanced solubility or stability. sciencetechindonesia.comresearchgate.net

Future Research Directions and Unexplored Avenues

Catalyst Development for Enhanced Synthetic Efficiency

The synthesis of Ethyl 2-fluoro-3-nitrobenzoate and its subsequent transformations often rely on traditional catalytic methods, such as using mineral acids like sulfuric acid for esterification. scirp.orggoogle.com While effective, these methods can present challenges related to catalyst recovery, waste generation, and harsh reaction conditions. scirp.org Future research is poised to address these limitations through the development of advanced catalytic systems.

A promising area is the exploration of heterogeneous catalysts . Solid acid catalysts, such as natural zeolites (e.g., H-CL, H-MOR) and functionalized silica, offer significant advantages. scirp.orgresearchgate.net These catalysts are easily separable from the reaction mixture, reusable, and often more environmentally benign. Research could focus on optimizing the acidic properties and porous structure of zeolites to maximize conversion rates and selectivity in the esterification of 2-fluoro-3-nitrobenzoic acid. scirp.org The use of palladium-based heterogeneous catalysts has also been studied for the hydrogenation of related nitrobenzoic esters, suggesting a potential route for selective reduction of the nitro group in this compound. researchgate.net

Furthermore, the field is moving towards single-atom catalysis , where isolated metal atoms are dispersed on a support material. ethz.chnih.gov This approach bridges homogeneous and heterogeneous catalysis, offering high activity and selectivity. ethz.ch Designing single-atom catalysts for specific transformations of this compound, such as selective reductions or cross-coupling reactions, could lead to unprecedented efficiency. Another novel frontier is the use of magnetic fields to modulate catalyst synthesis and enhance catalytic activity, a technique that could be applied to create more efficient catalysts for reactions involving this compound. rsc.org

| Catalyst Type | Potential Application | Advantages | Future Research Focus |

| Heterogeneous Zeolites | Fischer Esterification | Reusable, environmentally friendly, easily separated. scirp.org | Optimizing pore size and acidity for 2-fluoro-3-nitrobenzoic acid. scirp.org |

| Palladium on Carbon (Pd/C) | Selective Nitro Group Hydrogenation | High efficiency for nitro reduction. researchgate.net | Achieving high chemoselectivity in the presence of the fluoro group. |

| Single-Atom Catalysts (e.g., Fe-N-C) | Various (e.g., C-H activation, reduction) | Maximum atom efficiency, high selectivity, well-defined active sites. ethz.chnih.gov | Designing specific single-atom sites for targeted transformations of the substrate. |

| Magnetic Field-Modulated Catalysts | General Catalysis | Enhanced activity, controlled synthesis of catalyst structure. rsc.org | Exploring the effect of magnetic fields on reaction rates and selectivity. |

Flow Chemistry and Continuous Processing for Production

The transition from traditional batch reactors to continuous flow systems represents a significant paradigm shift in the synthesis of fine chemicals. unimi.itprimescholars.com This approach, often termed process intensification, offers superior heat and mass transfer, enhanced safety, and improved reproducibility, making it highly suitable for the production and transformation of compounds like this compound. unimi.itfrontiersin.org

Future research will likely focus on developing integrated continuous flow processes for the synthesis of this compound and its derivatives. For instance, the nitration and esterification steps could be combined into a single, telescoped flow process, minimizing intermediate isolation and reducing waste. numberanalytics.com Flow chemistry is particularly advantageous for managing highly exothermic reactions, such as nitration, and for processes that require precise control over reaction parameters to avoid side products. unimi.it Studies on related compounds have demonstrated that continuous flow reactors can achieve high conversions and selectivity in residence times as short as a few seconds or minutes, a dramatic improvement over batch processes that can take hours. scirp.orgscispace.com

The development of modular and flexible flow reactor setups will allow for rapid optimization of reaction conditions, including temperature, pressure, and catalyst loading. numberanalytics.com This is particularly relevant for scaling up the production of key intermediates derived from this compound, a critical step for its application in pharmaceutical manufacturing. primescholars.com

| Process | Advantage in Flow Chemistry | Research Direction |

| Nitration | Enhanced safety by minimizing reaction volume and superior heat dissipation. unimi.it | Optimization of mixing and temperature control in microreactors. |

| Esterification | Reduced reaction times and potential for in-line purification. scirp.orgscispace.com | Integration with upstream and downstream continuous processes. |

| Hydrogenation | Improved handling of gaseous reagents (H₂) and better catalyst performance. | Development of packed-bed reactors with highly active heterogeneous catalysts. |

| Telescoped Synthesis | Increased overall efficiency, reduced waste and manual handling. numberanalytics.com | Designing multi-step, single-flow processes for complex derivatives. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate details of a chemical reaction's mechanism is fundamental to optimizing its outcome. For reactions involving this compound, particularly those that are light-induced or involve rapid electron transfer, advanced spectroscopic techniques are invaluable. Ultrafast transient absorption spectroscopy (TAS), operating on femtosecond (fs) to microsecond (µs) timescales, is a powerful tool for this purpose. acs.orgacs.org

Future mechanistic studies could employ TAS to probe the excited-state dynamics of this compound. Nitroaromatic compounds are known to have complex photochemistry, often involving rapid intersystem crossing (ISC) to triplet states and intramolecular hydrogen or electron transfer. acs.orgunige.ch For example, studies on related nitroaromatic phototriggers have used TAS to map photochemical pathways, revealing that following UV excitation, molecules can undergo competitive processes like internal conversion and ISC on picosecond (ps) timescales. acs.org Similar investigations on this compound could elucidate the lifetimes of its excited states and identify transient intermediates, such as radical ions or aci-nitro species, which are crucial for predicting and controlling reaction pathways. acs.orgwalshmedicalmedia.com

Combining TAS with time-resolved infrared (TRIR) spectroscopy would provide even deeper insight by tracking changes in vibrational modes of the molecule in real-time. acs.org This could help to distinguish between different isomers and transient species, and to understand the role of the solvent in mediating the reaction dynamics. acs.orgacs.org Such fundamental knowledge is essential for designing novel photoreactions or improving the efficiency of existing transformations.

Exploration of Novel Reactivity Patterns

The specific arrangement of substituents on the this compound ring predisposes it to certain reaction types, most notably nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the ring, making the fluorine atom a good leaving group. masterorganicchemistry.com While SNAr is a known pathway, there remains significant scope for discovering novel reactivity.

A recent breakthrough demonstrated that the SNAr reaction of this compound with 2-methylindole (B41428) can be used to synthesize configurationally stable atropisomers—molecules with restricted rotation around a single bond. nih.gov This finding opens a major avenue for future research: the diversity-oriented synthesis of other heterocyclic atropisomers using this platform. nih.gov Researchers can explore a wide range of nucleophiles to react with this compound to generate novel, axially chiral scaffolds of potential interest in medicinal chemistry and materials science.

Further exploration could focus on reactions that exploit the interplay between the fluoro and nitro substituents. For example, developing conditions for selective ortho-lithiation or engaging the compound in transition-metal-catalyzed cross-coupling reactions at positions other than the fluorine-bearing carbon could lead to new synthetic strategies. Another area of interest is the development of cation-radical accelerated SNAr, a metal-free approach that could potentially be applied to derivatives of this compound to achieve substitutions under exceptionally mild conditions. osti.gov

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of modern synthetic chemistry, valued for their efficiency and atom economy. um.edu.mtmdpi.com Integrating this compound into MCRs is a largely unexplored but highly promising research direction.

The ester functionality and the reactive C-F bond make this compound an attractive substrate for MCRs. For example, it could serve as a key component in isocyanide-based MCRs, such as the Ugi or Passerini reactions, which are known to tolerate a wide range of functional groups. dovepress.com A hypothetical MCR could involve the initial SNAr displacement of the fluoride (B91410) by a nucleophile containing an additional reactive group (e.g., an amine or carboxylic acid), which then participates in a subsequent intramolecular or intermolecular reaction with other components.

Future research should aim to design and discover new MCRs that incorporate this compound or its derivatives. This could lead to the rapid assembly of diverse small-molecule libraries for high-throughput screening in drug discovery programs. nih.gov The development of MCRs catalyzed by heterogeneous or reusable catalysts would further enhance the green credentials and industrial applicability of these synthetic routes. um.edu.mtmdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.